
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20Cl2FN3O3 and its molecular weight is 380.24. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride:
Antibacterial and Antifungal Agents
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride has shown potential as an antibacterial and antifungal agent. Its structure allows it to interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics and antifungal medications .
Anticancer Research
This compound is being explored for its anticancer properties. Its ability to interfere with cellular processes in cancer cells, such as DNA replication and repair, makes it a promising candidate for cancer therapy. Researchers are investigating its efficacy against various cancer cell lines to develop targeted cancer treatments .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Anti-inflammatory Applications
The compound’s structure allows it to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is being studied for its antiviral properties. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing antiviral drugs against viruses like influenza and HIV .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. It can be used to create prodrugs that enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly useful in improving the efficacy and reducing the side effects of various medications .
Enzyme Inhibition Studies
Researchers are exploring this compound as an enzyme inhibitor. Its ability to bind to and inhibit specific enzymes involved in disease pathways makes it a valuable tool in studying enzyme functions and developing enzyme-targeted therapies .
Pharmacokinetic Studies
The compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
methyl 4-[2-[(2-chloro-6-fluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3.ClH/c1-23-15(22)20-9-7-19(8-10-20)6-5-18-14(21)13-11(16)3-2-4-12(13)17;/h2-4H,5-10H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLLBGBQTQJSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
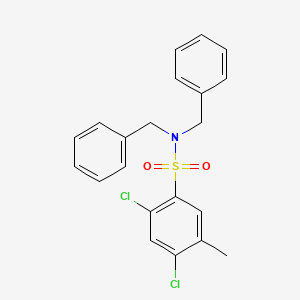
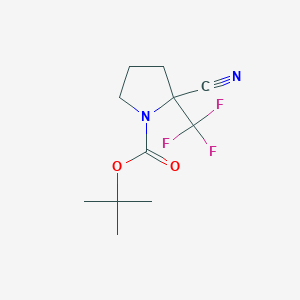
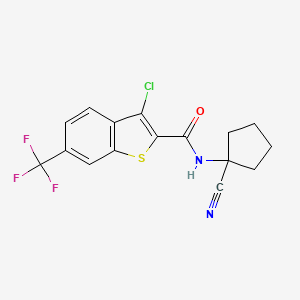
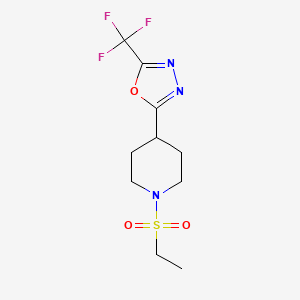

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)
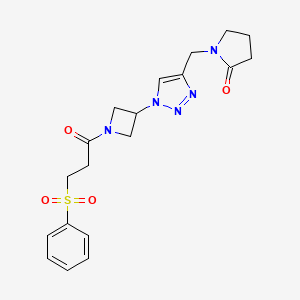
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
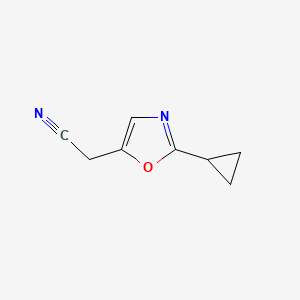
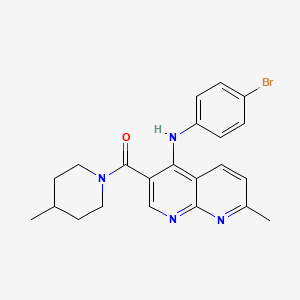

![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)